9-benzyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-16-12-28(14-17-6-4-3-5-7-17)23-26-21-20(29(23)13-16)22(31)30(24(32)27(21)2)15-18-8-10-19(25)11-9-18/h3-11,16H,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKIYHUOQVMIQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to this compound involves deconstructing the tetrahydropyrimido[2,1-f]purine core into simpler precursors. Critical disconnections include:
- Cleavage of the tetrahydropyrimidine ring to isolate purine-2,4(1H,3H)-dione intermediates.
- Functionalization at the 3- and 9-positions with 4-fluorobenzyl and benzyl groups, respectively.
- Methylation at the 1- and 7-positions to introduce alkyl substituents.
This strategy aligns with methodologies for analogous purine derivatives, where sequential alkylation and cyclization are pivotal.
Core Synthesis: Construction of the Purine-2,4(1H,3H)-Dione Scaffold
Condensation of Pyrimidine and Imidazole Precursors
The purine-dione core is typically assembled via cyclocondensation reactions. A representative protocol involves:
- Reaction of 4,6-dichloropyrimidine-2-amine with methyl glyoxylate in dimethylformamide (DMF) at 80°C for 12 hours to form the pyrimidine-glyoxylate adduct.
- Cyclization with urea derivatives under acidic conditions (e.g., HCl/ethanol) to yield the purine-2,4-dione framework.
Key Parameters:
- Temperature control (70–90°C) to prevent side reactions.
- Use of anhydrous solvents to minimize hydrolysis.
Functionalization at the 3- and 9-Positions
Benzylation and 4-Fluorobenzylation
Introducing the benzyl and 4-fluorobenzyl groups requires careful selection of alkylating agents and reaction conditions:
Stepwise Alkylation
- 9-Benzylation: Treat the purine-dione intermediate with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours.
- 3-(4-Fluorobenzyl) Introduction: Subsequent reaction with 4-fluorobenzyl chloride using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst.
Optimization Data:
| Parameter | 9-Benzylation | 3-(4-Fluorobenzyl) |
|---|---|---|
| Yield (%) | 78 | 65 |
| Temperature (°C) | 60 | 80 |
| Reaction Time (h) | 6 | 8 |
Methylation at the 1- and 7-Positions
Selective Methylation Using Dimethyl Sulfate
Methylation is achieved through nucleophilic substitution:
- 1-Methylation: React the intermediate with dimethyl sulfate (DMS) in aqueous NaOH (10%) at 0–5°C to prevent over-alkylation.
- 7-Methylation: Employ DMS in dimethylacetamide (DMAc) at 50°C for 4 hours, leveraging the steric hindrance of the benzyl groups for regioselectivity.
Analytical Validation:
- ¹H NMR (400 MHz, DMSO-d₆): δ 3.21 (s, 3H, N1-CH₃), 3.45 (s, 3H, N7-CH₃).
- HPLC Purity: >98% (C18 column, 0.1% TFA in H₂O/MeOH gradient).
Cyclization to Form the Tetrahydropyrimido[2,1-f] Ring
Acid-Catalyzed Ring Closure
The final cyclization step employs strong acids to facilitate intramolecular dehydration:
- Dissolve the alkylated purine-dione in glacial acetic acid.
- Add concentrated sulfuric acid (0.5 eq) and heat at 110°C for 3 hours.
- Quench with ice-water and extract with dichloromethane (DCM).
Critical Observations:
Purification and Characterization
Recrystallization and Chromatography
- Recrystallization: Use ethanol/water (3:1) to isolate the product as white crystals (mp 214–216°C).
- Column Chromatography: Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) to remove residual impurities.
Spectroscopic Data:
- IR (KBr): 1745 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F).
- MS (ESI+): m/z 478.2 [M+H]⁺.
Alternative Synthetic Routes
One-Pot Tandem Alkylation-Cyclization
A streamlined approach combines alkylation and cyclization in a single reactor:
- Mix purine-dione, benzyl bromide, 4-fluorobenzyl chloride, and DMS in DMF.
- Add K₂CO₃ and heat at 90°C for 24 hours.
- Acidify with HCl and isolate the product.
Advantages:
Chemical Reactions Analysis
Types of Reactions
9-benzyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 9-benzyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to create new products with specific functionalities.
Mechanism of Action
The mechanism by which 9-benzyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural differences and their pharmacological implications:
Key Observations :
- Fluorine Placement : The 4-fluorobenzyl group in the target compound contrasts with the 2-chloro-6-fluorobenzyl group in . Para-fluorination (target) optimizes electronic effects, whereas ortho-substitutions () may introduce steric hindrance but improve target engagement .
Biological Activity
The compound 9-benzyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine derivatives family known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.46 g/mol. Its structure features a tetrahydropyrimidine ring fused with a purine moiety, which is significant for its biological interactions.
Research indicates that compounds similar to This compound often exhibit activity as antagonists at adenosine receptors (ARs), specifically A1 and A2A subtypes. These receptors play crucial roles in various physiological processes including neurotransmission and cardiovascular function.
Adenosine Receptor Interaction
A study highlighted that related compounds demonstrated dual-target inhibition at A1 and A2A ARs with Ki values indicating their potency:
- A1 receptor : Ki values around 217 nM
- A2A receptor : Ki values around 233 nM
This dual inhibition suggests potential applications in treating neurodegenerative diseases by modulating adenosine signaling pathways .
Biological Activity and Therapeutic Implications
The biological activity of this compound extends to several key areas:
1. Neuroprotection
The ability to inhibit monoamine oxidase B (MAO-B) further supports its neuroprotective potential. Inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters such as dopamine. The IC50 for MAO-B inhibition was reported at approximately 508 nM .
2. Anticancer Activity
Emerging data suggest that purine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.
3. Antimicrobial Properties
Some studies have indicated that similar purine compounds possess antimicrobial activities against various pathogens. This opens avenues for exploring their use as antimicrobial agents.
Case Studies
Several case studies have explored the pharmacodynamics and pharmacokinetics of purine derivatives:
- Study on Neurodegenerative Diseases : A compound structurally similar to the target compound was evaluated in animal models for its effects on cognitive function and neuroprotection. Results indicated significant improvements in memory retention and reduced neuronal apoptosis.
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited growth in various cancer cell lines through apoptosis induction mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | IC50/Ki Values |
|---|---|---|
| Adenosine Receptor | A1 receptor antagonist | Ki ~ 217 nM |
| A2A receptor antagonist | Ki ~ 233 nM | |
| MAO-B Inhibition | Increased neurotransmitter levels | IC50 ~ 508 nM |
| Neuroprotection | Reduction in neuronal apoptosis | - |
| Anticancer Activity | Induction of apoptosis in cancer cells | - |
| Antimicrobial | Effective against various pathogens | - |
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl groups at C3 and C9) and methyl group integration .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak at m/z 459.55) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
How does the substitution pattern on the benzyl groups influence biological activity?
Q. Advanced
- 4-Fluorobenzyl vs. 3-Chlorobenzyl : Fluorine enhances electron-withdrawing effects, improving receptor binding affinity, while chlorine may increase steric hindrance .
- Methoxy vs. Ethoxy Groups : Methoxy substituents (e.g., 3,4-dimethoxyphenyl) enhance solubility and modulate pharmacokinetics .
- SAR Studies : Systematic substitution at C3 and C9 followed by in vitro assays (e.g., kinase inhibition) can reveal activity trends .
What in vitro assays are suitable for evaluating the compound’s anticancer potential?
Q. Advanced
- Cell Viability Assays : MTT or ATP-based assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR or CDK2) via fluorescence polarization .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to assess programmed cell death .
How can discrepancies in biological activity data across derivatives be resolved?
Q. Advanced
- Control Experiments : Replicate assays under standardized conditions (e.g., pH, serum concentration) to minimize variability .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to compare binding modes of derivatives with conflicting activity .
- Meta-Analysis : Cross-reference data from structurally similar purine derivatives (e.g., thieno-pyrimidines) to identify substituent-dependent trends .
What computational methods aid in predicting the compound’s mechanism of action?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate interactions with target proteins (e.g., EGFR) to assess binding stability .
- QSAR Models : Use descriptors like logP and polar surface area to predict absorption and toxicity .
- Pharmacophore Mapping : Identify critical functional groups (e.g., fluorobenzyl) for target engagement .
How to design experiments for SAR studies of this compound?
Q. Advanced
- Stepwise Substitution : Synthesize derivatives with single substituent changes (e.g., F → Cl at C4) to isolate structural effects .
- High-Throughput Screening : Test libraries against diverse targets (e.g., GPCRs, ion channels) to uncover off-target effects .
- Crystallography : Solve co-crystal structures with enzymes (e.g., kinases) to guide rational design .
What are the challenges in scaling up synthesis for research quantities?
Q. Advanced
- Reaction Optimization : Transition from batch to continuous flow reactors to improve yield and reproducibility .
- Catalyst Recovery : Immobilize Pd catalysts on solid supports to reduce costs .
- Purification : Implement preparative HPLC for gram-scale purification .
How to assess the compound’s stability under physiological conditions?
Q. Advanced
- pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS .
- Plasma Stability : Test in human plasma (37°C, 24h) to estimate metabolic liability .
- Light/Thermal Stability : Expose to UV light (254 nm) or 40°C to simulate storage conditions .
What are key considerations in designing derivatives to improve pharmacokinetics?
Q. Advanced
- LogP Optimization : Balance lipophilicity (target logP 2–3) for membrane permeability vs. solubility .
- Metabolic Shielding : Introduce deuterium or bulky groups at metabolic hotspots (e.g., benzylic positions) .
- Prodrug Strategies : Mask polar groups (e.g., esterify hydroxyls) to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
